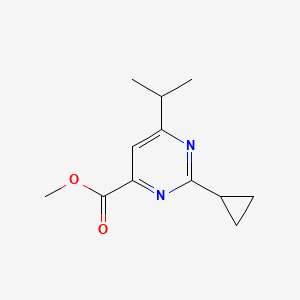![molecular formula C9H7ClN2O2S B1484686 2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine CAS No. 1879726-34-7](/img/structure/B1484686.png)
2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine
Overview
Description
2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core substituted with a chloro group at the 2-position and an oxetan-3-yloxy group at the 4-position
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
This compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it
Biochemical Pathways
The interaction of this compound with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as the inhibition of microbial growth, as the organisms are unable to produce the necessary fatty acids for their survival and proliferation.
Result of Action
The result of this compound’s action is the inhibition of microbial growth . By disrupting fatty acid biosynthesis, the compound prevents microbes from producing essential components of their cell membranes, leading to their eventual death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate.
Oxetan-3-yloxy Substitution: The final step involves the nucleophilic substitution of the 4-position with oxetan-3-ol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: The oxetan-3-yloxy group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thieno[3,2-d]pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between heterocyclic compounds and biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine: Similar structure but with a nitrophenoxy group instead of oxetan-3-yloxy.
Thieno[3,2-d]pyrimidine-4-ones: Compounds with a carbonyl group at the 4-position instead of oxetan-3-yloxy.
Thieno[3,4-b]pyridine Derivatives: Compounds with a pyridine ring fused to the thiophene ring instead of a pyrimidine ring.
Uniqueness
2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine is unique due to the presence of both the chloro and oxetan-3-yloxy groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s reactivity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-9-11-6-1-2-15-7(6)8(12-9)14-5-3-13-4-5/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URENLZMBCXEXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC(=NC3=C2SC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Fluoro-3-[(2-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1484610.png)


![methyl 2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484614.png)
amine hydrochloride](/img/structure/B1484618.png)


![3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484621.png)



